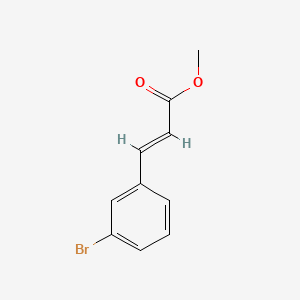

(E)-Methyl 3-(3-bromophenyl)acrylate

Beschreibung

Significance and Role in Organic Synthesis

The synthetic utility of (E)-Methyl 3-(3-bromophenyl)acrylate lies in the reactivity of its two main components: the aryl bromide and the α,β-unsaturated ester. guidechem.com The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. wikipedia.orgorganic-chemistry.orgnih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of substituents onto the aromatic ring. For instance, the Suzuki reaction enables the coupling of the aryl bromide with boronic acids to form biaryl compounds, which are common motifs in pharmaceuticals and functional materials. nih.govmdpi.com Similarly, the Heck reaction facilitates the coupling of the aryl bromide with alkenes, providing a pathway to substituted stilbenes and other complex olefinic structures. wikipedia.orgorganic-chemistry.orgresearchgate.net

The acrylate (B77674) portion of the molecule is susceptible to nucleophilic attack, particularly through Michael addition reactions. This allows for the introduction of a second substituent at the β-position of the ester, further increasing the molecular complexity. The double bond can also participate in cycloaddition reactions and be a precursor for other functional groups.

A notable application of a related compound, ethyl (E)-3-(2-bromophenyl)acrylate, is in the synthesis of benzofluorenones through a TfOH-mediated cascade cyclization of conjugated enynes. acs.org This highlights the role of such brominated acrylates as precursors to complex polycyclic aromatic systems. acs.org

Overview of Key Research Trajectories

Research involving this compound and its analogs is directed along several promising trajectories. One significant area is the synthesis of precursors for biologically active molecules and natural products. For example, substituted phenylacrylates are key precursors to carpatamides, which are cytotoxic natural products. researchgate.net The development of efficient synthetic routes to these precursors, often involving Heck reactions, is an active area of research. researchgate.net

Another important research direction is the investigation of the photophysical properties of substituted cinnamates. researchgate.netrsc.orgresearchgate.netrsc.orgtandfonline.com The substitution pattern on the phenyl ring significantly influences the absorption and emission properties of these compounds. researchgate.netrsc.orgresearchgate.net Studies on hydroxy, nitro, and fluoro-substituted cinnamates have shown that the position of the substituent (ortho, meta, or para) affects the transition character of the ππ* excited states and the subsequent relaxation pathways. researchgate.netrsc.org For instance, meta-substituted derivatives often exhibit fluorescence, while para-substituted ones tend to undergo non-radiative decay. researchgate.netrsc.orgrsc.org This line of research is crucial for the development of new UV-absorbing materials and photosensitizers.

Furthermore, derivatives of this compound are being explored in medicinal chemistry. For example, 3-(biphenyl)acrylates, which can be synthesized from brominated precursors via Suzuki coupling, are being investigated for their potential as anticancer agents. mdpi.com The ability to readily modify the structure of this compound makes it a valuable scaffold for the discovery of new therapeutic agents.

Contextualization within Brominated Acrylate Chemistry

This compound is part of the larger class of brominated acrylates, which are compounds that have found significant applications in materials science, particularly as flame retardants. nih.govresearchgate.netbsef.com The presence of bromine atoms in a polymer matrix can interrupt the combustion cycle in the gas phase, thereby reducing the flammability of the material. researchgate.net Brominated flame retardants are incorporated into a variety of polymers to meet stringent fire safety standards. bsef.com Research in this area is focused on developing new brominated monomers that can be easily polymerized and offer improved flame retardant efficiency and environmental profiles. nih.govresearchgate.net

The position of the bromine atom on the phenyl ring (ortho, meta, or para) can influence the reactivity and properties of the molecule. researchgate.netchemistrysteps.comresearchgate.net For instance, the reactivity in cross-coupling reactions can be affected by the steric hindrance and electronic effects imparted by the substituent's position. chemistrysteps.com In the case of photophysical properties, as mentioned earlier, the meta position of a substituent in cinnamates can lead to different fluorescence behavior compared to the ortho or para isomers. researchgate.netrsc.orgrsc.org This isomeric differentiation is a key aspect of research within brominated acrylate chemistry, as it allows for the fine-tuning of the properties of the resulting materials and molecules.

The study of this compound and its isomers contributes to a deeper understanding of structure-property relationships within the broader class of brominated aromatic compounds.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (E)-3-(3-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBINNSHRSTZQE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79432-87-4 | |

| Record name | METHYL 3-BROMOCINNAMATE, PREDOMINANTLY TRANS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for E Methyl 3 3 Bromophenyl Acrylate

Established Synthetic Routes

Traditional batch synthesis methods remain fundamental in the preparation of (E)-Methyl 3-(3-bromophenyl)acrylate. Among these, the Horner-Wadsworth-Emmons olefination and strategies utilizing cinnamate (B1238496) precursors are particularly prominent.

Horner-Wadsworth-Emmons Olefination Approaches

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly reliable method for the stereoselective synthesis of α,β-unsaturated esters, yielding predominantly the (E)-isomer. researchgate.netwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. In the context of synthesizing this compound, the key starting materials are 3-bromobenzaldehyde (B42254) and a methyl phosphonoacetate derivative, typically methyl diethylphosphonoacetate.

The reaction mechanism commences with the deprotonation of the phosphonate ester by a suitable base to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of 3-bromobenzaldehyde. The resulting intermediate subsequently eliminates a phosphate (B84403) salt to form the desired carbon-carbon double bond, with a strong preference for the (E)-configuration due to thermodynamic control in the elimination step. wikipedia.org

A general laboratory procedure for a similar compound, ethyl (E)-3-(4-bromophenyl)acrylate, involves the sequential addition of 4-bromobenzaldehyde (B125591), triethylphosphonoacetate, and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea. The reaction is typically stirred at room temperature for several hours to ensure completion. rsc.org This protocol can be adapted for the synthesis of the target molecule by substituting 4-bromobenzaldehyde with 3-bromobenzaldehyde and triethylphosphonoacetate with a corresponding methyl phosphonoacetate.

Strategies Involving Cinnamate Precursors

Alternative synthetic strategies for this compound can involve the modification of existing cinnamate structures. One such approach is the transesterification of a different alkyl cinnamate. For instance, a readily available cinnamate ester could be converted to the methyl ester through reaction with methanol (B129727) under acidic or basic conditions. This method is particularly useful if a different ester of 3-bromocinnamic acid is more accessible.

Another powerful method for the synthesis of cinnamate derivatives is the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene. researchgate.net In this approach, 3-bromobenzaldehyde could be reacted with methyl acrylate (B77674) in the presence of a palladium catalyst and a base to yield this compound. The Heck reaction is known for its excellent stereoselectivity in producing the (E)-isomer. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov

Furthermore, existing methyl cinnamate can be functionalized to introduce the bromo substituent on the phenyl ring. However, this approach may lead to a mixture of isomers and is generally less direct than the HWE or Heck reactions for this specific target molecule.

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Flow chemistry has emerged as a powerful tool in this regard, offering numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and integration of in-line analytical techniques.

Flow Chemistry Applications in Synthesis

The synthesis of acrylate and cinnamate derivatives has been successfully adapted to continuous flow systems. These systems typically involve pumping the reactant streams through a heated reactor coil or a packed-bed reactor containing a catalyst. The continuous nature of the process allows for precise control over reaction parameters and can lead to higher yields and purities in shorter reaction times compared to batch methods. mdpi.com

For instance, the enzymatic synthesis of cinnamamides from methyl cinnamates has been demonstrated in a continuous-flow microreactor, highlighting the potential for biocatalysis in flow for the modification of such compounds. mdpi.com While not a direct synthesis of the target molecule, this demonstrates the applicability of flow chemistry to reactions involving cinnamate structures.

Optimization of Reaction Parameters in Continuous Flow Systems

A key advantage of flow chemistry is the ease with which reaction parameters can be optimized. researchgate.net Variables such as temperature, residence time (controlled by the flow rate and reactor volume), reactant concentrations, and catalyst loading can be systematically varied to identify the optimal conditions for a given transformation. This is often achieved through automated systems that can perform a series of experiments with different parameters and collect the data for analysis.

The table below presents a hypothetical optimization of a continuous flow synthesis of a methyl cinnamate derivative, illustrating the types of parameters that are typically investigated.

| Entry | Temperature (°C) | Residence Time (min) | Catalyst Loading (mol%) | Yield (%) |

| 1 | 100 | 10 | 1 | 65 |

| 2 | 120 | 10 | 1 | 80 |

| 3 | 140 | 10 | 1 | 85 |

| 4 | 120 | 5 | 1 | 70 |

| 5 | 120 | 15 | 1 | 82 |

| 6 | 120 | 10 | 0.5 | 75 |

| 7 | 120 | 10 | 2 | 81 |

Such optimization studies are crucial for developing efficient and robust flow processes. For the synthesis of this compound via a flow-based HWE or Heck reaction, similar parameter screening would be essential to maximize the yield and throughput.

Integration of In-line Analytical Techniques for Flow Synthesis

The integration of in-line analytical techniques with flow reactors provides real-time monitoring of the reaction progress, enabling rapid optimization and ensuring consistent product quality. nih.gov Common in-line analytical methods include Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org

These techniques can be used to determine reactant conversion, product formation, and the presence of any byproducts as the reaction stream exits the reactor. This immediate feedback allows for on-the-fly adjustments to the reaction conditions to maintain optimal performance. For example, in-line NMR spectroscopy has been successfully used to monitor reactions in flow, providing detailed structural and quantitative information about the reaction mixture. rsc.orgbeilstein-journals.org The integration of such process analytical technology (PAT) is a cornerstone of modern, efficient chemical manufacturing.

Green Chemistry Principles in Flow Production

The integration of green chemistry principles into chemical manufacturing is pivotal for sustainable development. vapourtec.comnih.gov Continuous flow chemistry has emerged as a key enabling technology in this regard, offering substantial advantages over traditional batch processing, particularly for the synthesis of compounds like this compound. google.comcinz.nz Flow reactors, with their high surface-area-to-volume ratios, allow for superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction efficiency, higher yields, and improved safety. researchgate.netmit.edu

The synthesis of cinnamate esters, including the target molecule, is often achieved via palladium-catalyzed cross-coupling reactions like the Heck-Mizoroki reaction, coupling 3-bromoiodobenzene with methyl acrylate. matthey.com Performing such reactions in a continuous flow system aligns with several key principles of green chemistry. cinz.nzmit.edu

Waste Prevention: Flow chemistry minimizes solvent usage and can reduce byproduct formation through precise control of stoichiometry and residence time, thereby preventing waste at its source. mit.edumit.edu Integrated workup and purification steps can further reduce the generation of solvent waste. cinz.nz

Energy Efficiency: The excellent heat transfer in microreactors allows for rapid heating and cooling, significantly reducing energy consumption compared to the thermal inertia of large batch reactors. researchgate.netrsc.org Reactions can often be conducted at higher temperatures, accelerating reaction rates and increasing throughput, which further enhances energy efficiency. mit.edu

Catalysis: Flow chemistry is particularly well-suited for the use of heterogeneous or immobilized catalysts. cinz.nz Packing catalysts into reactor columns allows for their easy separation from the product stream and enables their reuse over multiple cycles, adhering to the green principle of favoring catalytic reagents over stoichiometric ones. cinz.nz

Inherently Safer Chemistry: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. vapourtec.commit.edu This inherent safety feature is crucial when dealing with exothermic reactions or unstable intermediates, reducing the risk of thermal runaways. google.com

| Green Chemistry Principle | Application in Flow Synthesis of this compound |

| Waste Prevention | Precise stoichiometric control and short residence times minimize side reactions and byproduct formation. mit.edu |

| Atom Economy | Optimized conditions in flow can improve the efficiency of catalytic reactions like the Heck coupling, maximizing the incorporation of starting materials into the final product. |

| Energy Efficiency | Superior heat transfer allows for rapid, energy-efficient heating and cooling cycles, and enables operation at higher temperatures to accelerate reactions. researchgate.netrsc.org |

| Catalysis | Facilitates the use of packed-bed reactors with immobilized palladium catalysts, allowing for catalyst recycling and reducing metal leaching into the product. cinz.nz |

| Safety | Small reactor volumes significantly reduce the risks associated with handling hazardous reagents and potential exothermic events. google.commit.edu |

Biocatalytic Approaches to Analogues and Precursors

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing precursors and analogues of this compound. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering high chemo-, regio-, and stereoselectivity, which reduces the need for protecting groups and minimizes waste. researchgate.net

The direct precursor to the target molecule is 3-bromocinnamic acid. The biosynthesis of cinnamic acids in nature is catalyzed by the enzyme Phenylalanine Ammonia Lyase (PAL). frontiersin.orgnih.gov PAL facilitates the non-oxidative deamination of L-phenylalanine to generate trans-cinnamic acid. oup.commdpi.com This enzymatic process can be harnessed for the synthesis of various substituted cinnamic acids. frontiersin.org

The application of PAL from various sources, such as Streptomyces maritimus or Rhodotorula glutinis, has been shown to be an effective method for producing cinnamic acid and its derivatives. oup.comnih.gov By using genetically engineered PAL variants or screening for enzymes with broad substrate specificity, it is possible to convert substituted phenylalanine analogues into their corresponding cinnamic acids. nih.gov For instance, PAL could potentially convert L-3-bromophenylalanine into 3-bromocinnamic acid. This biocatalytically produced acid can then be esterified to yield this compound in a subsequent step.

Key advantages of using PAL for precursor synthesis include:

High Selectivity: The enzyme produces the desired trans-isomer (the 'E' isomer) exclusively, avoiding the formation of the cis-isomer. frontiersin.org

Mild Reaction Conditions: The reaction proceeds in water at or near room temperature, eliminating the need for harsh reagents and organic solvents. mdpi.com

Renewable Feedstocks: The amino acid precursors can often be derived from fermentation processes.

| Enzyme | Substrate | Product | Key Finding |

| Phenylalanine Ammonia Lyase (PAL) from Streptomyces maritimus | L-Phenylalanine | trans-Cinnamic acid | Demonstrated efficient cinnamic acid production (up to 460 mg/L) using various carbon sources like glycerol (B35011) and raw starch. oup.com |

| PAL from Rhodotorula glutinis | trans-Cinnamic acid (reverse reaction) | L-Phenylalanine | Optimized conditions resulted in the accumulation of 18 mg/mL of L-phenylalanine, demonstrating the reversibility of the reaction for amino acid synthesis. nih.gov |

| Engineered PALs | Substituted Cinnamic Acids | Substituted Phenylalanines | Enzyme engineering has expanded the substrate scope of PALs, allowing for the synthesis of a wide variety of non-natural amino acids from corresponding cinnamic acids. frontiersin.orgnih.gov |

| 4-Coumarate:CoA Ligase (4CL) | Cinnamic Acids | Cinnamoyl-CoA Thioesters | Plant ligases can activate cinnamic acids, enabling their use in biocatalytic cascades to produce other valuable compounds like vanillin (B372448) derivatives. researchgate.net |

Photochemical Synthesis Routes

Photochemical reactions utilize light energy to induce chemical transformations, often providing unique reaction pathways that are inaccessible through thermal methods. vapourtec.com The use of visible light or UV radiation can enable reactions to proceed under mild conditions without the need for aggressive reagents, aligning with green chemistry principles. nih.gov

For the synthesis of this compound, photochemical routes can be envisioned, particularly through variations of the Heck reaction. While typically conducted under thermal conditions, photo-induced, palladium-catalyzed Heck reactions have been developed. nih.govrsc.org These reactions can proceed at room temperature under visible light irradiation, potentially involving a radical-based mechanism. nih.gov This approach could offer an alternative to thermal methods for coupling an aryl halide like 3-bromoiodobenzene with methyl acrylate, potentially improving functional group tolerance and reducing energy consumption.

Another relevant photochemical process is cis-trans photoisomerization. While many synthetic routes to cinnamates, such as the Wittig or Horner-Wadsworth-Emmons reactions, favor the formation of the thermodynamically stable (E)-isomer, the presence of the (Z)-isomer is possible. Irradiation with UV light can be used to isomerize a mixture of (Z) and (E) isomers to enrich the desired (E)-isomer, a technique that has been demonstrated for related acrylate compounds. scielo.br Furthermore, acrylates are well-known monomers for UV-induced polymerization, a process used extensively in coatings and 3D printing. rsc.orgresearchgate.netrsc.org While not a direct route to the monomer itself, this highlights the inherent photoreactivity of the acrylate functional group.

| Photochemical Method | Application to Acrylate/Cinnamate Synthesis | Advantages |

| Visible Light-Induced Heck Reaction | Coupling of aryl halides with vinyl arenes/acrylates at room temperature using a palladium catalyst and light. nih.gov | Mild reaction conditions (room temperature), high functional group tolerance, reduced energy input compared to thermal methods. |

| UV-Induced Isomerization | Conversion of a (Z)-isomer of a substituted acrylate to the more stable (E)-isomer upon UV irradiation. scielo.br | Provides a method for stereochemical control and purification if the initial synthesis yields an isomeric mixture. |

| UV-Curing / Photopolymerization | Acrylate functional groups are highly reactive towards radical polymerization initiated by UV light in the presence of a photoinitiator. rsc.orgresearchgate.net | Rapid, solvent-free curing process. While used for polymer synthesis, it underscores the defined photoreactivity of the target molecule's functional group. |

Reactivity and Transformation of E Methyl 3 3 Bromophenyl Acrylate

Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring makes (E)-Methyl 3-(3-bromophenyl)acrylate an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The aryl bromide functionality of this compound readily participates in Suzuki coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring. nih.govnih.gov This transformation is highly valued for its mild reaction conditions and tolerance of diverse functional groups. nih.gov

The general scheme involves the reaction of this compound with a boronic acid (R-B(OH)₂) to yield the corresponding coupled product. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

| Boronic Acid/Ester Partner | Palladium Catalyst/Precatalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | (E)-Methyl 3-([1,1'-biphenyl]-3-yl)acrylate |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | (E)-Methyl 3-(4'-methoxy-[1,1'-biphenyl]-3-yl)acrylate |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | (E)-Methyl 3-(3-(thiophen-2-yl)phenyl)acrylate |

| Vinylboronic acid pinacol (B44631) ester | Pd-CataCXium A-G3 | TMSOK | THF | (E)-Methyl 3-(3-vinylphenyl)acrylate |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane (organotin) compound. wikipedia.org Similar to the Suzuki reaction, this method is effective for forming C-C bonds. This compound serves as the electrophilic partner, reacting with various organotin reagents to create new bonds at the site of the bromine atom. While the toxicity of organotin compounds is a concern, the Stille reaction remains a valuable tool due to the stability of the reagents to air and moisture and its tolerance for a broad range of functional groups. wikipedia.org

The rate-determining step in the catalytic cycle is often the transmetalation of the organic group from tin to palladium. researchgate.net The reaction is versatile, allowing for the coupling of sp², sp³, and sp hybridized carbon atoms.

| Organostannane Reagent | Palladium Catalyst | Ligand (if separate) | Solvent | Product |

|---|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | (E)-Methyl 3-(3-vinylphenyl)acrylate |

| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | (E)-Methyl 3-([1,1'-biphenyl]-3-yl)acrylate |

| Trimethyl(phenylethynyl)stannane | Pd(dba)₂ | P(o-tol)₃ | THF | (E)-Methyl 3-(3-(phenylethynyl)phenyl)acrylate |

| Tributyl(furan-2-yl)stannane | AsPh₃ | - | Dioxane | (E)-Methyl 3-(3-(furan-2-yl)phenyl)acrylate |

Beyond Suzuki and Stille reactions, the aryl bromide moiety of this compound is susceptible to other important palladium-catalyzed transformations, most notably the Mizoroki-Heck reaction. The Heck reaction couples aryl halides with alkenes to form substituted alkenes. researchgate.netresearchgate.net In this context, this compound can react with various activated and unactivated olefins to extend the carbon framework, yielding substituted stilbene (B7821643) and cinnamate (B1238496) derivatives. researchgate.net

This reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The stereochemical outcome of the reaction is often controlled, favoring the formation of the E-isomer of the newly formed double bond.

| Alkene Partner | Palladium Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-Methyl 3-(3'-styrylbiphenyl-3-yl)acrylate |

| n-Butyl acrylate (B77674) | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | (E)-Methyl 3-(3'-(3-(butoxycarbonyl)vinyl)biphenyl-3-yl)acrylate |

| Cyclohexene | Pd/C | NaOAc | DMA | (E)-Methyl 3-(3-(cyclohex-1-en-1-yl)phenyl)acrylate |

Nucleophilic and Electrophilic Transformations

The acrylate portion of the molecule contains an electron-deficient double bond, making it susceptible to nucleophilic attack. This reactivity complements the transformations possible at the aryl bromide position.

The carbon-bromine bond in this compound is attached to an sp²-hybridized carbon atom of the benzene (B151609) ring. Consequently, it does not typically undergo classical nucleophilic substitution (Sₙ1, Sₙ2) or elimination (E1, E2) reactions under standard laboratory conditions. masterorganicchemistry.com The high energy required to break the C(sp²)-Br bond and the instability of the resulting phenyl cation or the steric hindrance of the aryl ring prevent these pathways.

Elimination reactions, such as dehydrohalogenation, are generally associated with alkyl halides where a proton is present on an adjacent sp³-hybridized carbon. utdallas.edu The acrylate moiety itself could undergo transformations if further functionalized, but the parent molecule is stable towards these reaction types.

The α,β-unsaturated ester system in this compound is an excellent Michael acceptor. nih.gov Nucleophiles preferentially attack the electrophilic β-carbon in a 1,4-conjugate addition, leading to the formation of a new bond at this position. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide variety of soft nucleophiles, including amines, thiols, and enolates, can be used. nih.gov

The reaction can be catalyzed by bases or acids and can also be promoted by alternative energy sources like microwave irradiation, which can significantly reduce reaction times. nih.gov

| Nucleophile | Catalyst/Conditions | Solvent | Product |

|---|---|---|---|

| Benzylamine | Microwave, 115 °C | Methanol (B129727) | Methyl 3-(benzylamino)-3-(3-bromophenyl)propanoate |

| Thiophenol | Et₃N | CH₂Cl₂ | Methyl 3-(3-bromophenyl)-3-(phenylthio)propanoate |

| Dimethyl malonate | NaOMe | Methanol | Methyl 4,4-dicyano-3-(3-bromophenyl)butanoate |

| Pyrrolidine | Neat, 25 °C | - | Methyl 3-(3-bromophenyl)-3-(pyrrolidin-1-yl)propanoate |

Advanced Reaction Mechanisms

Acrylate scaffolds, including structures related to this compound, are valuable substrates in domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation. These reactions are prized for their efficiency and ability to rapidly build molecular complexity. acs.org

One powerful example is the phosphine-catalyzed domino assembly of 2-(bromomethyl)acrylates. In this process, triphenylphosphine (B44618) (PPh₃) initiates a sequence by acting as a nucleophilic trigger. acs.org The mechanism involves an initial conjugate addition of the phosphine to the acrylate, followed by the elimination of bromide to form a phosphonium (B103445) ylide. This ylide then participates in a series of subsequent conjugate additions and eliminations, leading to a dimerization of the acrylate substrate. This dimer can then undergo further transformations, such as regio- and stereocontrolled Diels-Alder cycloadditions, ultimately assembling six acrylate units into a complex polycyclic product. This reaction impressively forms seven new carbon-carbon bonds and controls four stereocenters in one pot. acs.org

Another type of domino reaction is the acid-mediated cascade cyclization of 1,5-enynes, which can be prepared from bromophenyl acrylates. This process involves a sequence of cyclization, aromatization, and intramolecular acylation steps to yield complex fused-ring systems like benzofluorenones, demonstrating a dual C–C bond-forming cascade. acs.org

| Catalyst / Reagent | Acrylate Substrate Type | Key Mechanistic Steps | Final Product Type | Ref. |

| Triphenylphosphine (PPh₃) | 2-(Bromomethyl)acrylates | Conjugate Addition, Ylide Formation, Dimerization, Diels-Alder Cycloaddition | Polyalkenyl adducts with cyclohexenyl rings | acs.org |

| Trifluoromethanesulfonic acid (TfOH) | 1,5-Enynes (from bromophenyl acrylates) | Cyclization, Aromatization, Intramolecular Acylation | Benzofluorenones | acs.org |

Derivatives of this compound are involved in radical reactions that enable the introduction of new functional groups. A key example is the synthesis of allyl sulfones through a cesium carbonate (Cs₂CO₃)-mediated radical sulfonylation of Morita-Baylis-Hillman (MBH) adducts. thieme-connect.com

In this transformation, a compound such as methyl (Z)-2-(bromomethyl)-3-(3-bromophenyl)acrylate, a derivative of the title compound, reacts with a thiosulfonate (e.g., S-phenyl benzenesulfonothioate). The reaction is believed to proceed through a radical-mediated pathway initiated by the base. The process results in the formation of a C-S bond, yielding the corresponding sulfonylated product, Methyl (Z)-3-(3-Bromophenyl)-2-[(phenylsulfonyl)methyl]acrylate. thieme-connect.com This method provides an efficient route to functionalized allyl sulfones, which are valuable synthetic intermediates. The reaction demonstrates high yields and can be applied to various substituted acrylate derivatives. thieme-connect.com

| Substrate | Reagent | Base | Product | Ref. |

| Methyl (Z)-2-(bromomethyl)-3-(3-bromophenyl)acrylate | S-phenyl benzenesulfonothioate | Cs₂CO₃ | Methyl (Z)-3-(3-Bromophenyl)-2-[(phenylsulfonyl)methyl]acrylate | thieme-connect.com |

The Baylis-Hillman reaction is a fundamental carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile like a tertiary amine or phosphine. wikipedia.orgprinceton.edu While this compound is itself a product of other reactions, its precursors, 3-bromobenzaldehyde (B42254) and methyl acrylate, are classic substrates for the Baylis-Hillman reaction.

The reaction between 3-bromobenzaldehyde and methyl acrylate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), produces a densely functionalized allylic alcohol known as a Baylis-Hillman adduct. organic-chemistry.orgnih.gov

The mechanism proceeds through three main steps:

Michael Addition: The nucleophilic catalyst (DABCO) adds to methyl acrylate in a conjugate fashion to form a zwitterionic enolate intermediate. princeton.edu

Aldol Addition: This in-situ generated nucleophile then attacks the carbonyl carbon of 3-bromobenzaldehyde. princeton.edu

Elimination: A subsequent proton transfer and elimination of the DABCO catalyst regenerates the catalyst and yields the final product, methyl 2-[hydroxy(3-bromophenyl)methyl]acrylate. princeton.edu

This reaction is highly atom-economical and operates under mild conditions, making it a powerful tool for synthesizing complex molecules from simple precursors. wikipedia.orgprinceton.edu

| Electrophile | Activated Alkene | Catalyst | Product Type | Ref. |

| 3-Bromobenzaldehyde | Methyl acrylate | DABCO | Allylic Alcohol (Baylis-Hillman Adduct) | princeton.eduorganic-chemistry.orgnih.gov |

Applications of E Methyl 3 3 Bromophenyl Acrylate As a Chemical Building Block

In Medicinal Chemistry and Drug Discovery

The scaffold of (E)-Methyl 3-(3-bromophenyl)acrylate is of significant interest in the design and synthesis of new therapeutic agents. Its utility spans the creation of pharmaceutical intermediates, the design of specific protein ligands, and as a foundational structure for generating libraries of compounds for biological screening.

This compound is a valuable precursor for the synthesis of key pharmaceutical intermediates. Acrylate (B77674) esters are integral components in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, the core structure of methyl acrylate is a known intermediate in the multi-step synthesis of drugs like the potent opioid analgesic Remifentanil. google.com In this context, the bromophenyl group of the title compound offers an additional site for chemical modification, allowing for its incorporation into more complex drug candidates. The dual functionality enables chemists to build molecular complexity through sequential reactions, first utilizing the reactivity of the acrylate system and subsequently employing the bromo-substituent for carbon-carbon or carbon-heteroatom bond-forming reactions, a common strategy in pharmaceutical development. doi.org

The design of small molecules that can bind to specific biological targets, such as proteins and enzymes, is a cornerstone of modern drug discovery. The this compound structure can serve as a core scaffold for developing such ligands. The phenyl acrylate portion can be tailored to fit into binding pockets of target proteins, while the bromine atom allows for the introduction of various functional groups through reactions like Suzuki or Buchwald-Hartwig coupling. This enables the synthesis of a diverse array of derivatives designed to modulate the activity of specific biological pathways. For example, chalcone-like structures, which are chemically related to phenyl acrylates, have been used to synthesize pyrimidine derivatives that act as bone anabolic agents by promoting specific signaling pathways. nih.gov This highlights the potential of the bromophenyl acrylate scaffold in generating targeted small molecule modulators.

A common strategy in drug discovery is to synthesize a library of related compounds from a central scaffold and screen them for biological activity. This compound is an excellent candidate for such derivatization efforts. Its structure allows for modification at several positions to generate a diverse set of analogues.

Research on closely related halogenated phenyl acrylate derivatives has demonstrated the effectiveness of this approach. In one study, a series of 3-(4-chlorophenyl)acrylate derivatives were synthesized and evaluated for their antiproliferative efficacy against the MDA-MB-231 human breast cancer cell line. nih.govnih.gov The study revealed that subtle changes to the molecule's periphery resulted in a wide range of cytotoxic effects, with some compounds showing potent activity. nih.gov These findings underscore how the (E)-3-(3-bromophenyl)acrylate core can be systematically modified to explore potential therapeutic activities, such as anticancer properties. nih.gov

Table 1: Cytotoxic Activity of Analogue Acrylate Derivatives against MDA-MB-231 Cell Line This table presents data for compounds analogous to this compound to illustrate the impact of derivatization on biological activity.

| Compound ID | Description | IC₅₀ (µM) nih.gov |

| 4b | Acrylic acid derivative with trimethoxyphenyl (TMP) group | 3.24 |

| 5a | Methyl acrylate derivative with TMP group | 4.83 |

| 5e | Methyl acrylate derivative with dimethoxyphenyl group | 4.06 |

| 4a | Acrylic acid derivative with different amide substitution | 15.89 |

| 5b | Ethyl acrylate derivative with TMP group | 8.55 |

| 5c | n-Propyl acrylate derivative with TMP group | 11.23 |

| 5f | Ethyl acrylate derivative with dimethoxyphenyl group | 9.17 |

| 5g | Isopropyl acrylate derivative with TMP group | 23.15 |

| 5h | n-Butyl acrylate derivative with TMP group | 25.79 |

| 5i | Isopropyl acrylate derivative with dimethoxyphenyl group | 28.06 |

| 5d | Isopropyl acrylate derivative with different amide substitution | 45.78 |

| CA-4 | Combretastatin A-4 (Reference Compound) | 1.27 |

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound molecule is an ideal scaffold for such investigations. nih.gov By keeping the core structure constant and systematically altering the substituents, chemists can determine which molecular features are essential for activity.

For example, SAR studies on 3-(4-chlorophenyl)acrylate analogues revealed that a halogenated phenyl group is important for preserving antitubulin activity. nih.govacs.org The data also showed that changing the ester group (e.g., from methyl to ethyl or isopropyl) significantly impacted the compound's cytotoxic potency (see Table 1). nih.gov Such studies are crucial for optimizing lead compounds, enhancing their efficacy, and reducing potential side effects, ultimately leading to the development of more effective drugs.

In Advanced Organic Synthesis

Beyond its direct applications in medicinal chemistry, this compound is a valuable precursor in advanced organic synthesis, particularly for the construction of heterocyclic ring systems that are prevalent in many biologically active molecules.

Heterocyclic compounds are a major class of organic molecules that form the core structure of countless pharmaceuticals. This compound, as an α,β-unsaturated system, is a versatile precursor for synthesizing various heterocycles through cyclocondensation reactions. mdpi.com

For instance, the acrylate moiety can react with binucleophiles to form five- or six-membered rings.

Pyrimidines: Reaction of related α,β-unsaturated ketones (chalcones) with guanidine is a well-established method for synthesizing substituted pyrimidine rings. nih.gov Similarly, this compound can serve as the three-carbon component in a reaction with a guanidine equivalent to construct a 2-amino-pyrimidine core, a privileged scaffold in medicinal chemistry.

Pyrazoles: The reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives is a classic and efficient method for synthesizing pyrazoles. nih.govnih.gov this compound can react with hydrazine or substituted hydrazines in a cyclocondensation reaction to yield highly functionalized pyrazole derivatives. mtak.hu These heterocyclic systems are of great interest due to their wide range of pharmacological properties. researchgate.net

The ability to readily form such important heterocyclic systems makes this compound a powerful tool for synthetic chemists aiming to build libraries of diverse molecules for various applications.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. While specific literature detailing the participation of this compound in MCRs is limited, its chemical structure suggests its potential as a reactant in several well-established MCRs.

The electron-deficient nature of the double bond in the acrylate moiety, enhanced by the electron-withdrawing effect of the ester group, makes it a potential Michael acceptor. This reactivity is a key feature in many MCRs. For instance, in reactions like the Hantzsch dihydropyridine synthesis or the Gewald reaction , compounds with activated double bonds are common components. The presence of the bromophenyl group could also influence the reactivity and potentially allow for subsequent modifications of the product.

Furthermore, the aldehyde or ketone functionality, which is a common component in MCRs such as the Biginelli, Ugi, and Passerini reactions , could be introduced into a molecule that also contains the this compound scaffold, or the acrylate itself could participate in MCRs that are tolerant of ester functionalities. The reactivity of the acrylate double bond would likely be a key factor in its role in such reactions.

The following table summarizes the potential for this compound or its derivatives in prominent multi-component reactions, based on the general reactivity of acrylates.

| Multi-Component Reaction | Potential Role of this compound | Key Reactive Feature Utilized |

| Biginelli Reaction | As a component analogous to the β-ketoester, if appropriately functionalized. | Activated double bond. |

| Ugi Reaction | Could be incorporated into one of the four components (e.g., the carboxylic acid or amine). | Tolerance of the acrylate moiety. |

| Passerini Reaction | Could be part of the carboxylic acid or aldehyde/ketone component. | Tolerance of the acrylate moiety. |

| Michael Addition-based MCRs | As the Michael acceptor. | Electron-deficient alkene. |

It is important to note that the specific steric and electronic effects of the 3-bromophenyl group would need to be considered in any potential application in MCRs, as these could influence reaction rates and yields.

In Polymer Science

The acrylate functionality in this compound makes it a suitable monomer for polymerization reactions. The presence of the bulky and polarizable bromophenyl group can impart unique properties to the resulting polymers, such as increased refractive index, flame retardancy, and modified thermal properties.

Synthesis of Acrylate Copolymers

This compound can be copolymerized with a variety of other vinyl monomers to create copolymers with tailored properties. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for the synthesis of well-defined copolymers containing functional monomers like this.

For instance, the copolymerization of this compound with common monomers like methyl methacrylate (MMA) or styrene (St) could be achieved using these methods. The resulting copolymers would have a random or block architecture depending on the polymerization technique and conditions employed.

A hypothetical example of a random copolymerization of this compound (M1) with Methyl Methacrylate (M2) is presented in the table below, illustrating potential monomer feed ratios and the resulting copolymer compositions. The reactivity ratios (r1 and r2) would need to be experimentally determined to predict the exact copolymer composition.

| Experiment | Mole Fraction of M1 in Feed (f1) | Mole Fraction of M2 in Feed (f2) | Predicted Mole Fraction of M1 in Copolymer (F1) | Predicted Mole Fraction of M2 in Copolymer (F2) |

| 1 | 0.2 | 0.8 | Dependent on r1 and r2 | Dependent on r1 and r2 |

| 2 | 0.4 | 0.6 | Dependent on r1 and r2 | Dependent on r1 and r2 |

| 3 | 0.6 | 0.4 | Dependent on r1 and r2 | Dependent on r1 and r2 |

| 4 | 0.8 | 0.2 | Dependent on r1 and r2 | Dependent on r1 and r2 |

The bromine atom on the phenyl ring also provides a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties.

Studies on Polymerization Kinetics

The kinetics of the polymerization of this compound would be influenced by the nature of the substituents on the acrylate. The bulky 3-bromophenyl group could sterically hinder the approach of the monomer to the growing polymer chain, potentially leading to a lower propagation rate constant (k_p) compared to smaller acrylates like methyl acrylate.

In a copolymerization scenario, the reactivity ratios (r1 and r2) quantify the relative preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. For the copolymerization of this compound (M1) with a comonomer (M2), the reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

where k11 and k22 are the rate constants for homopropagation, and k12 and k21 are the rate constants for cross-propagation.

A hypothetical kinetic study of the copolymerization of this compound (M1) with styrene (M2) might yield data similar to that presented in the table below. This data would be crucial for controlling the copolymer composition and properties.

| Monomer Feed Ratio ([M1]₀/[M2]₀) | Polymerization Time (h) | Conversion (%) | Copolymer Composition (mol% M1) |

| 1:4 | 6 | 15 | Experimental Value |

| 1:1 | 6 | 12 | Experimental Value |

| 4:1 | 6 | 10 | Experimental Value |

Further experimental work is necessary to determine the precise kinetic parameters and reactivity ratios for the polymerization of this compound and its copolymerizations with other monomers. Such studies would enable the rational design and synthesis of novel polymers with specific and desirable properties.

Spectroscopic and Analytical Characterization in Research of E Methyl 3 3 Bromophenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organic molecules, offering detailed information about the molecular structure and chemical environment of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary methods for the structural confirmation of (E)-Methyl 3-(3-bromophenyl)acrylate. The spectra provide definitive information on the number and types of protons and carbons, their connectivity, and the stereochemistry of the molecule.

The ¹H NMR spectrum confirms the trans or (E)-configuration of the alkene protons, identified by a large coupling constant (J), typically around 16.0 Hz. The signals for the aromatic protons appear in the downfield region, and their splitting patterns provide information about the substitution on the phenyl ring. The methyl ester protons appear as a characteristic singlet. rsc.orgrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum.

Detailed assignments for the expected ¹H and ¹³C NMR signals, based on data from structurally similar compounds, are presented below. beilstein-journals.orgguidechem.com

Interactive Data Table: Predicted NMR Spectral Data for this compound in CDCl₃

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Signal Multiplicity & Coupling Constant (J, Hz) | Assignment |

| Vinylic Proton | ¹H | ~ 7.65 | Doublet, J ≈ 16.0 | Proton on carbon adjacent to the phenyl ring |

| Vinylic Proton | ¹H | ~ 6.42 | Doublet, J ≈ 16.0 | Proton on carbon adjacent to the carbonyl group |

| Aromatic Protons | ¹H | ~ 7.20 - 7.70 | Multiplet | Four protons on the bromophenyl ring |

| Methyl Protons | ¹H | ~ 3.81 | Singlet | Three protons of the methyl ester group |

| Carbonyl Carbon | ¹³C | ~ 167.0 | - | C=O of the ester |

| Vinylic Carbons | ¹³C | ~ 143.0, ~119.0 | - | C=C double bond carbons |

| Aromatic Carbons | ¹³C | ~ 122.0 - 136.0 | - | Six carbons of the bromophenyl ring (including C-Br) |

| Methyl Carbon | ¹³C | ~ 52.0 | - | -OCH₃ carbon |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

In situ (in the reaction mixture) NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real time without the need for sample isolation. chemrxiv.orgnih.gov This method can be applied to study the kinetics of the synthesis of this compound, which is often prepared through palladium-catalyzed cross-coupling reactions like the Heck reaction. arkat-usa.orgresearchgate.netmdpi.com

By setting up the reaction directly within an NMR tube, researchers can acquire spectra at regular intervals. arkat-usa.org This allows for the quantitative tracking of the disappearance of reactant signals (e.g., vinylic protons of methyl acrylate (B77674) and aromatic protons of 3-bromoiodobenzene) and the simultaneous appearance of product signals. The integration of these signals over time provides concentration profiles, which can be used to determine reaction rates, reaction orders, and activation energies, offering deep mechanistic insights into the catalytic cycle. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of molecules. They are used to identify the functional groups present in a molecule, making them essential for confirming the synthesis of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. For this compound, the IR spectrum will display several characteristic absorption bands that confirm its structure. researchgate.netspectroscopyonline.com The most prominent peaks are associated with the stretching vibrations of the carbonyl group (C=O) of the ester, the carbon-carbon double bond (C=C) of the acrylate moiety, and the carbon-oxygen (C-O) bonds of the ester. fiedlerchemistry.com

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3050 - 3100 | C-H Stretch | Aromatic & Vinylic |

| ~ 2950 - 3000 | C-H Stretch | Methyl (sp³) |

| ~ 1720 | C=O Stretch | α,β-Unsaturated Ester |

| ~ 1640 | C=C Stretch | Alkene |

| ~ 1560 - 1600 | C=C Stretch | Aromatic Ring |

| ~ 1170 & 1280 | C-O Stretch | Ester |

| ~ 1000 | =C-H Bend (out-of-plane) | trans-Alkene |

| ~ 650 - 750 | C-Br Stretch | Aryl Bromide |

Note: The values are approximate and represent typical ranges for these functional groups. spectroscopyonline.comfiedlerchemistry.com

Raman spectroscopy, like FT-IR, provides information about molecular vibrations but is particularly well-suited for in situ monitoring of reactions in solution, including polymerizations and organic syntheses. researchgate.netirdg.org Its key advantage is that water is a very weak Raman scatterer, making it ideal for aqueous reaction media. researchgate.net

In the synthesis of this compound, Raman spectroscopy can be used to follow the reaction kinetics in real time. mdpi.com A fiber-optic probe can be immersed directly into the reaction vessel, allowing for continuous data acquisition without disturbing the system. irdg.org The progress of the reaction is monitored by observing the decrease in the intensity of the vibrational bands corresponding to the reactants' C=C bonds (e.g., in methyl acrylate at ~1635 cm⁻¹) and the increase in the intensity of bands characteristic of the conjugated product, such as the newly formed vinylic and aromatic ring modes. nist.govrsc.org This provides a non-invasive method to ensure reaction completion and study kinetics. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. rsc.org

For this compound, the molecular weight is 241.08 g/mol . guidechem.com A key feature in its mass spectrum is the molecular ion peak (M⁺), which will appear as a pair of peaks of nearly equal intensity at m/z 240 and 242. This characteristic isotopic pattern is due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. docbrown.info

Electron ionization (EI) is a common method that causes the molecular ion to fragment in a reproducible manner. nih.gov The analysis of these fragments provides a fingerprint that helps to confirm the molecule's structure.

Interactive Data Table: Expected Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 240 / 242 | [C₁₀H₉BrO₂]⁺ | - (Molecular Ion) |

| 209 / 211 | [C₉H₆BrO]⁺ | •OCH₃ (methoxy radical) |

| 181 / 183 | [C₉H₆Br]⁺ | •COOCH₃ (methoxycarbonyl radical) |

| 155 / 157 | [C₆H₄Br]⁺ | C₄H₅O₂ |

| 102 | [C₈H₆]⁺ | Br, COOCH₃ |

Note: The fragmentation of phenylpropenoates can be complex, and other pathways are possible. nih.govmiamioh.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in solution and analyzing them in the gas phase. In a typical ESI-MS analysis of this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum would be expected to show peaks corresponding to the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for these ions, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. However, specific experimental data reporting these m/z values for this compound is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, which can be used to confirm its elemental composition. For this compound (C₁₀H₉BrO₂), the theoretical exact mass can be calculated. This calculated value would then be compared against the experimentally measured mass of an ion, such as [M+H]⁺ or [M+Na]⁺, with the difference typically being in the low parts-per-million (ppm) range. While chemical databases provide a calculated exact mass of 239.97900 u for the neutral molecule, published experimental HRMS data confirming this through an observed mass measurement could not be located. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrO₂ |

| Calculated Exact Mass | 239.97900 u |

| Experimental HRMS Data | Not Found in Literature |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about conjugated systems within a molecule. The spectrum of this compound is expected to show distinct absorption maxima (λmax) corresponding to π→π* electronic transitions within the conjugated system formed by the benzene (B151609) ring and the acrylate group. The solvent used for analysis (e.g., ethanol, acetonitrile) can influence the position of these maxima. Despite the expected utility of this technique, specific λmax values from experimental UV-Vis analysis of this compound have not been reported in the scientific literature.

Other Characterization Techniques

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. This technique would be applied not to the monomer, this compound, but to the polymer derived from it, poly(methyl 3-(3-bromophenyl)acrylate). A GPC analysis would provide data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A comprehensive search did not yield any studies describing the synthesis of this specific polymer and its subsequent characterization by GPC.

| Polymer | Number-Average Molecular Weight (Mₙ) | Weight-Average Molecular Weight (Mₙ) | Polydispersity Index (PDI) |

|---|---|---|---|

| poly(methyl 3-(3-bromophenyl)acrylate) | Not Found in Literature | Not Found in Literature | Not Found in Literature |

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If suitable crystals of this compound were grown, XRD analysis would provide precise data on its solid-state conformation, including unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group. While crystal structures for closely related compounds, such as (E)-Methyl 3-[3-(bromomethyl)phenyl]acrylate, are available, no crystallographic data has been published for this compound itself. lcms.cz

| Crystallographic Data for this compound | |

|---|---|

| Crystal System | Not Found in Literature |

| Space Group | Not Found in Literature |

| Unit Cell Dimensions | Not Found in Literature |

Computational and Theoretical Investigations of E Methyl 3 3 Bromophenyl Acrylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide a quantitative description of molecular behavior.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. A typical DFT study of (E)-Methyl 3-(3-bromophenyl)acrylate would involve geometry optimization to find the lowest energy structure. This is often performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p).

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, if available, to validate the computational model. Furthermore, DFT calculations provide various electronic properties such as dipole moment, polarizability, and Mulliken atomic charges, which describe the charge distribution within the molecule.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=C (acrylate) | 1.34 |

| C-C (phenyl-acrylate) | 1.48 | |

| C=O | 1.22 | |

| C-O (ester) | 1.35 | |

| C-Br | 1.91 | |

| Bond Angle (°) | C=C-C (phenyl) | 125.5 |

| C-C=O | 124.0 | |

| O=C-O | 123.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. These energies are calculated using the same DFT method as the geometry optimization.

Table 2: Hypothetical FMO Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density. Different colors represent different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen) and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-zero potential. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and positive potential around the vinylic and aromatic protons.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and spectroscopic properties of molecules.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves exploring the potential energy surface by rotating key single bonds, such as the bond connecting the phenyl ring to the acrylate (B77674) group. This analysis identifies the most stable conformers (energy minima) and the transition states between them.

Energy minimization calculations are performed for various conformers to determine their relative stabilities. The results of such a study would reveal the preferred three-dimensional arrangement of the molecule in its ground state, which is crucial for understanding its biological activity and physical properties. The global minimum conformation would correspond to the most populated structure at thermal equilibrium.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra for structural confirmation.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR signals.

Vibrational Spectroscopy (IR & Raman): DFT calculations can also predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption bands observed in infrared (IR) and Raman spectra. Comparing the calculated vibrational spectrum with the experimental one helps in assigning specific vibrational modes to the observed peaks.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shift (δ, ppm) of vinylic proton α to carbonyl | 6.5 |

| 13C NMR | Chemical Shift (δ, ppm) of carbonyl carbon | 167.0 |

| IR | Vibrational Frequency (cm-1) of C=O stretch | 1725 |

Docking Studies and Biological Interaction Modeling

Computational methods, particularly molecular docking and biological interaction modeling, have become instrumental in the field of drug discovery and development. These in silico techniques provide valuable insights into the potential interactions between a small molecule, such as this compound, and a biological target, typically a protein or enzyme. By predicting the binding affinity and mode of interaction, these computational studies can help to identify potential therapeutic targets and guide the synthesis of more potent and selective analogs.

However, a comprehensive review of the scientific literature reveals a significant gap in the computational investigation of this compound. To date, no specific docking studies or detailed biological interaction modeling for this particular compound have been published. While research exists on various other acrylate derivatives, demonstrating their potential as inhibitors of targets like tubulin and various enzymes, this body of work does not extend to the 3-bromophenyl substituted variant. The absence of such dedicated studies means that the specific biological targets, binding modes, and computationally evaluated biological activities for this compound remain undetermined.

Detailed predictions of how this compound binds to specific biological targets are currently unavailable in the scientific literature. Molecular docking simulations, which would provide this information, have not been reported for this compound. Such studies would typically identify the most probable binding orientation of the molecule within the active site of a target protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. Without these computational analyses, any discussion of binding modes would be purely speculative.

Table 1: Predicted Binding Interactions of this compound with Biological Targets

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Similarly, the evaluation of the biological activity of this compound through computational models has not been documented. Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches that predict biological activity based on molecular structure have not been applied to this specific compound. Therefore, there is no computationally derived data on its potential efficacy against any biological targets. Further research is required to perform these in silico evaluations to predict its pharmacological potential.

Table 2: Computationally Predicted Biological Activity of this compound

| Biological Target | Predicted Activity Metric (e.g., IC₅₀, Kᵢ) | Computational Model Used |

| Data Not Available | Data Not Available | Data Not Available |

Q & A

Q. What are the optimized synthetic routes for (E)-Methyl 3-(3-bromophenyl)acrylate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction. A common protocol (52.8% yield) starts with (E)-Methyl 3-(3-(bromomethyl)phenyl)acrylate, reacting with 4-bromophenol and potassium carbonate in acetone under reflux (329 K, 5 h). Post-reaction purification via silica gel chromatography (5% ethyl acetate in petroleum ether) and crystallization from methanol yields high-purity product . To improve yields:

- Optimize stoichiometry (e.g., 1:1 molar ratio of reactants).

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC to reduce over-reaction byproducts.

- Employ gradient chromatography for better separation of intermediates .

Q. How should crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of a saturated methanol solution at 296 K is effective. Key parameters include:

- Solvent selection : Methanol or chloroform (low polarity reduces rapid nucleation).

- Temperature control : Stable ambient conditions (296 K) minimize thermal stress.

- Vapor diffusion : Use sealed containers to slow solvent evaporation.

Crystal quality is confirmed by orthorhombic symmetry (space group Pbca) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 15.5226 Å |

| b | 5.9390 Å |

| c | 34.775 Å |

| V | 3205.9 ų |

| Data collected via Bruker SMART APEX CCD area-detector diffractometer . |

Advanced Research Questions

Q. What methodologies are recommended for analyzing the electronic effects of the bromine substituent on the acrylate moiety's reactivity?

- Methodological Answer :

- Spectroscopic Analysis : Use - and -NMR to observe deshielding effects on adjacent protons (e.g., aromatic H atoms near Br).

- Density Functional Theory (DFT) : Calculate electron density maps to quantify electron-withdrawing effects of Br on the conjugated acrylate system.

- X-ray Crystallography : Compare bond lengths (e.g., C-Br: ~1.89 Å) and angles with non-brominated analogs to assess steric/electronic impacts .

- Kinetic Studies : Monitor reaction rates in Suzuki-Miyaura couplings to evaluate Br's role as a directing/activating group .

Q. How can computational tools aid in predicting reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer :

- Retrosynthesis Algorithms : Tools like Pistachio or Reaxys analyze >10 reactions to propose viable routes. For example, AI models suggest one-step acrylate formation via Heck coupling or Wittig reactions .

- Molecular Dynamics (MD) Simulations : Predict solvent effects (e.g., acetone vs. DMF) on reaction energy barriers.

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to design bioactive derivatives.

- Crystal Structure Prediction (CSP) : Software like SHELXD predicts packing motifs for co-crystals with pharmaceutical coformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.